molecular formula C20H22ClNO B3138689 N-[(2-methoxy-1-naphthyl)methyl]-2-phenylethanamine hydrochloride CAS No. 465535-60-8

N-[(2-methoxy-1-naphthyl)methyl]-2-phenylethanamine hydrochloride

Cat. No.: B3138689
CAS No.: 465535-60-8
M. Wt: 327.8 g/mol
InChI Key: VFUDWBIJYZEYNE-UHFFFAOYSA-N
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Description

N-[(2-Methoxy-1-naphthyl)methyl]-2-phenylethanamine hydrochloride is a secondary amine hydrochloride salt featuring a 2-phenylethanamine backbone substituted with a 2-methoxy-1-naphthylmethyl group. This compound is structurally characterized by:

  • Functional groups: A methoxy group (electron-donating) and a protonated amine (enhancing water solubility as a hydrochloride salt).

Properties

IUPAC Name

N-[(2-methoxynaphthalen-1-yl)methyl]-2-phenylethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO.ClH/c1-22-20-12-11-17-9-5-6-10-18(17)19(20)15-21-14-13-16-7-3-2-4-8-16;/h2-12,21H,13-15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFUDWBIJYZEYNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)CNCCC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198012
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methoxy-1-naphthyl)methyl]-2-phenylethanamine hydrochloride typically involves the reaction of 2-methoxy-1-naphthaldehyde with 2-phenylethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The compound is typically produced in batch reactors, followed by purification steps such as crystallization and filtration.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methoxy-1-naphthyl)methyl]-2-phenylethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine) and acids (e.g., hydrochloric acid).

Major Products

The major products formed from these reactions include naphthoquinone derivatives, amine derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

This compound is characterized by the following molecular formula and properties:

  • Molecular Formula : C20_{20}H22_{22}ClNO
  • IUPAC Name : N-[(2-methoxy-1-naphthyl)methyl]-2-phenylethanamine hydrochloride
  • Physical Form : Solid
  • Purity : 95% .

1.1. Potential Therapeutic Uses

This compound is being investigated for its potential as a therapeutic agent. Its structural similarity to known psychoactive substances suggests possible applications in treating neurological disorders. Research indicates that compounds with naphthalene moieties often exhibit biological activity, making this compound a candidate for further pharmacological studies.

1.2. Chiral Resolution

The compound can serve as a resolving agent in chiral resolution processes. Its enantiomers may be utilized to separate racemic mixtures of other pharmaceuticals, enhancing the efficacy and safety of drugs by isolating active enantiomers from inactive or harmful ones .

2.1. Chiral Solvating Agent

This compound has been explored as a chiral solvating agent in NMR spectroscopy. This application allows for the direct determination of enantiomeric excess in various chiral compounds, facilitating the analysis of complex mixtures in pharmaceutical research .

2.2. Chemical Synthesis

The compound plays a role in synthetic organic chemistry, particularly in the synthesis of more complex molecules. Its ability to interact with other chemical entities makes it a valuable building block in drug development and material science .

3.1. Neuropharmacological Studies

Recent studies have focused on the neuropharmacological properties of compounds related to this compound. For instance, research highlighted its potential effects on neurotransmitter systems, which could lead to new treatments for conditions such as depression and anxiety .

3.2. Synthesis of Related Compounds

Research has demonstrated successful synthetic pathways using this compound as a precursor for creating derivatives with enhanced biological activity. These derivatives have shown promise in preliminary pharmacological evaluations .

Mechanism of Action

The mechanism of action of N-[(2-methoxy-1-naphthyl)methyl]-2-phenylethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural features and properties of N-[(2-methoxy-1-naphthyl)methyl]-2-phenylethanamine hydrochloride with related compounds:

Compound Name Backbone Substituents Key Properties/Applications Reference
Target Compound 2-Phenylethanamine 2-Methoxy-1-naphthylmethyl Likely CNS modulation (inferred) N/A
N-[(1-Methylpiperidin-4-yl)methyl]-2-phenylethanamine dihydrochloride 2-Phenylethanamine 1-Methylpiperidin-4-ylmethyl Antidepressant intermediate; soluble in water
2-(4-(Benzyloxy)phenyl)-N-methylethanamine hydrochloride 2-Phenylethanamine 4-Benzyloxyphenyl, N-methyl Potential adrenergic activity
(E)-N-((E)-3-(4-nitrophenyl)allylidene)-2-phenylethanamine 2-Phenylethanamine 4-Nitrocinnamaldehyde-derived Schiff base Crystallographic stability studies
2-Phenylethanamine hydrochloride 2-Phenylethanamine None (parent compound) Neurotransmitter precursor; 75% yield via metal-free reduction

Key Observations :

  • Electronic Effects : Methoxy groups (electron-donating) vs. nitro groups (electron-withdrawing) in Schiff bases (e.g., ) alter electronic density, impacting receptor binding or metabolic stability.
Physicochemical Data:
Property Target Compound (Inferred) 2-Phenylethanamine Hydrochloride N-[(1-Methylpiperidin-4-yl)methyl]-2-phenylethanamine Dihydrochloride
Solubility Moderate in water High (due to HCl salt) High (soluble in water)
Stability Stable at room temperature Stable Stable at room temperature
1H NMR (DMSO-d6) δ 7.2–8.5 (naphthyl), 2.8–3.2 (CH2NH) δ 2.87–2.99 (CH2NH), 7.21–7.33 (phenyl) δ 2.8–3.5 (piperidinyl and CH2NH)

Notes:

  • The naphthyl group in the target compound would exhibit distinct aromatic proton signals (δ 7.2–8.5) compared to simpler phenyl groups (δ 7.2–7.3) .
  • Piperidine-containing analogues show additional peaks for aliphatic protons (δ 1.5–2.5) .

Biological Activity

N-[(2-methoxy-1-naphthyl)methyl]-2-phenylethanamine hydrochloride, also known as a derivative of the 2-phenethylamine class, has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, combining a naphthyl group with a phenethylamine backbone, which may influence its pharmacological properties.

Chemical Structure and Properties

  • Chemical Formula : C20H22ClNO
  • Molecular Weight : 329.85 g/mol
  • CAS Number : 2838218
  • The compound exhibits a hydrochloride salt form, which is often used to enhance solubility and stability in biological assays.

Pharmacological Profile

The biological activity of this compound has been explored in various studies, highlighting its potential effects on neurotransmitter systems and cellular pathways.

1. Dopaminergic Activity

Research indicates that compounds within the 2-phenethylamine family often interact with dopaminergic pathways. These compounds can act as dopamine receptor agonists, which may have implications for conditions such as Parkinson's disease and depression. The specific interactions of this compound with dopamine receptors require further elucidation through in vitro and in vivo studies.

2. Serotonergic Effects

Similar compounds have shown affinity for serotonin receptors, particularly the 5HT_2A receptor. This interaction can lead to psychostimulant effects and has been associated with hallucinogenic properties in some analogs. Understanding the serotonergic profile of this compound is crucial for assessing its safety and efficacy.

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityMethodologyFindings
Dopamine β-Hydroxylase InhibitionEnzyme assaysModerate inhibition observed; potential for mood regulation
Serotonin Receptor InteractionBinding assaysAffinity for 5HT_2A receptors; implications for psychoactive effects
General Pharmacological AssessmentIn vivo modelsIndications of stimulant activity; further investigation needed

Case Study Analysis

In a recent study examining various phenethylamines, this compound was shown to possess notable dopaminergic activity, suggesting potential therapeutic applications in neuropharmacology. The study utilized both binding assays and functional assays to assess receptor interactions.

Toxicological Considerations

While exploring the biological activity, it is essential to consider the toxicological profile of this compound. Reports indicate that similar compounds can exhibit cardiovascular toxicity and neurotoxicity at elevated doses. Monitoring these effects is crucial during clinical evaluations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(2-methoxy-1-naphthyl)methyl]-2-phenylethanamine hydrochloride
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N-[(2-methoxy-1-naphthyl)methyl]-2-phenylethanamine hydrochloride

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